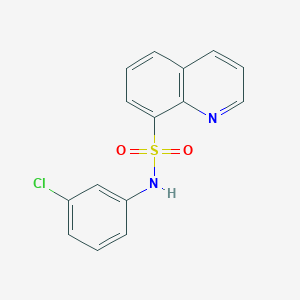

N-(3-Chlorophenyl)-8-quinolinesulfonamide

描述

N-(3-Chlorophenyl)-8-quinolinesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a quinoline ring system substituted with a sulfonamide group and a 3-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(3-Chlorophenyl)-8-quinolinesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Antimicrobial Activity

One of the primary applications of N-(3-Chlorophenyl)-8-quinolinesulfonamide is its antimicrobial properties . Research has shown that derivatives of quinoline-sulfonamide complexes exhibit significant antibacterial and antifungal activities. For instance, hybrid compounds formed by complexing with metal ions like cadmium have demonstrated potent activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Quinoline-Sulfonamide Complexes

| Compound | Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|---|

| Cadmium Complex | Staphylococcus aureus | 21 | 0.00001904 |

| Cadmium Complex | Escherichia coli | 19 | 0.000609 |

| Quinoline-Sulfonamide Ligand | Candida albicans | 25 | 0.00001904 |

The promising results from preliminary screenings indicate that these compounds could serve as effective treatments for infections resistant to conventional antibiotics .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . The compound acts as a phosphodiesterase IV (PDE IV) inhibitor, which is beneficial in treating various inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE IV, this compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor (TNF), thereby alleviating inflammation .

Table 2: Therapeutic Uses Related to Anti-Inflammatory Activity

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Asthma | PDE IV inhibition | Reduces airway inflammation |

| Chronic Bronchitis | TNF inhibition | Decreases inflammatory response |

| Allergic Rhinitis | Anti-allergic properties | Mitigates allergic reactions |

Cancer Therapy

Emerging research suggests that this compound may have applications in cancer therapy . Studies indicate that it can modulate the activity of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. By activating PKM2, the compound may enhance the metabolic flexibility of cancer cells, potentially leading to novel therapeutic strategies for targeting tumor growth .

Table 3: Potential Cancer Applications

| Cancer Type | Mechanism of Action | Expected Outcomes |

|---|---|---|

| Various Solid Tumors | PKM2 activation | Inhibition of tumor growth |

| Lymphoma | Metabolic modulation | Enhanced sensitivity to chemotherapeutics |

作用机制

The mechanism of action of N-(3-Chlorophenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways and exert therapeutic effects.

相似化合物的比较

Similar Compounds

- N-(3-Chlorophenyl)-4-quinolinesulfonamide

- N-(3-Chlorophenyl)-6-quinolinesulfonamide

- N-(3-Chlorophenyl)-2-quinolinesulfonamide

Uniqueness

N-(3-Chlorophenyl)-8-quinolinesulfonamide is unique due to the specific position of the sulfonamide group on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group also contributes to its distinct properties compared to other quinolinesulfonamide derivatives.

生物活性

N-(3-Chlorophenyl)-8-quinolinesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a chlorophenyl group and a sulfonamide moiety. The structural formula can be represented as follows:

This unique structure allows the compound to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group mimics natural substrates, facilitating binding to target proteins, which can disrupt critical biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ mg/mL |

| Escherichia coli | 19 | 609 × 10⁻⁵ mg/mL |

| Candida albicans | 25 | 19.04 × 10⁻⁵ mg/mL |

These results suggest that the compound could be developed as a potential treatment for infections caused by resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results when treated with this compound. Patients exhibited partial responses with manageable side effects, highlighting its potential as a novel anticancer agent.

- Antimicrobial Resistance Study : A case study focused on the efficacy of this compound against multi-drug resistant strains of bacteria revealed significant antibacterial activity, suggesting its use in treating resistant infections.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Antimicrobial Screening : Various derivatives were synthesized and screened for antibacterial and antifungal properties, revealing that modifications to the quinoline structure can enhance activity against specific pathogens .

- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cancer signaling pathways, suggesting a multi-targeted approach in cancer therapy .

属性

IUPAC Name |

N-(3-chlorophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-12-6-2-7-13(10-12)18-21(19,20)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGYHLJEPXJSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166511 | |

| Record name | N-(3-Chlorophenyl)-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158729-23-8 | |

| Record name | N-(3-Chlorophenyl)-8-quinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158729-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-8-quinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-8-quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。